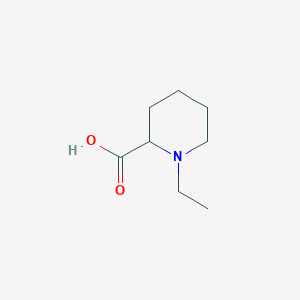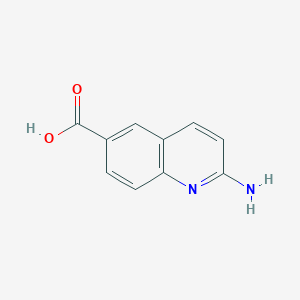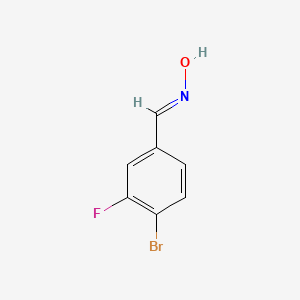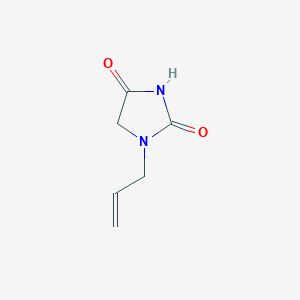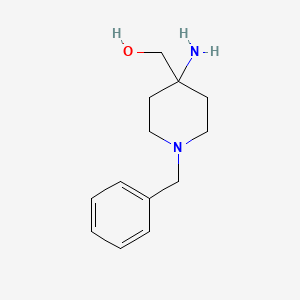
1-(Boc-amino)-(pyrrolidin-3-YL)-cyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(Boc-amino)-(pyrrolidin-3-YL)-cyclopropane” is a compound that involves Boc (tert-butyl carbamate) protection of amino functions . Boc protection plays a pivotal role in the synthesis of multifunctional targets, especially when amino functions are involved . The Boc group is stable towards most nucleophiles and bases .
Synthesis Analysis
The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The reactions go to completion without the formation of any side-products within 24 hours, thereby eliminating the need for chromatographic purification .Molecular Structure Analysis
The 3D structure of two Boc-compounds, one containing acetyl and one benzoyl, was determined by X-ray crystallography . Evidence for strong interaction of their acyl and Boc-substituents with nitrogen was noticed in both molecules .Chemical Reactions Analysis
Boc-protected amines and amino acids can be cleaved by mild acidolysis . Boc protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis . In that context, Boc-derivatives nicely complemented the corresponding benzyl carbamates (Cbz-compounds) which could be deprotected by catalytic hydrogenolysis or sodium in liquid ammonia .Physical And Chemical Properties Analysis
The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .Applications De Recherche Scientifique
Application in Green Chemistry
Field
Green Chemistry
Summary of the Application
The compound is used in the BOC protection of amines, a process that is important in the synthesis of pharmaceutical and biologically active molecules .
Methods of Application
The BOC protection of amines is achieved in catalyst and solvent-free media under mild reaction conditions . This protocol does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .
Results or Outcomes
The methodology is highly efficient and eco-friendly, chemoselective, with excellent yields and easy product isolation .
Application in Amidation Process
Field
Organic Synthesis
Summary of the Application
The compound is used in the one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines .
Methods of Application
The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .
Results or Outcomes
A variety of N-Alloc-, N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines were efficiently converted to amides with high yields . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .
Application in Solid-Phase Synthesis
Field
Solid-Phase Synthesis
Summary of the Application
The compound is used in water-based microwave-assisted solid-phase synthesis .
Methods of Application
The microwave irradiation allows rapid solid-phase reaction of nanoparticle reactants on the resin in water .
Results or Outcomes
The details of the results or outcomes of this application are not provided in the source .
Dual Protection of Amino Functions
Field
Organic Chemistry
Summary of the Application
The compound is used in the dual protection of amino functions. This process is important in the synthesis of multifunctional targets, as amino functions often occur in this context .
Methods of Application
Primary amines are unique because they can accommodate two such groups. The synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides are highlighted .
Results or Outcomes
The review directs attention towards cases of facilitated cleavage due to mutual interaction between two protecting groups on the same nitrogen .
Safety And Hazards
Orientations Futures
The use of Boc protection continues to play an important role in the field of peptide synthesis . More recently, Boc is ranked as "one of the most commonly used protective groups for amines" . Future directions may involve further optimization of the synthesis process and exploration of new applications of Boc-protected amines.
Propriétés
IUPAC Name |
tert-butyl N-(1-pyrrolidin-3-ylcyclopropyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-12(5-6-12)9-4-7-13-8-9/h9,13H,4-8H2,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJTCVIHNVLALCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C2CCNC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60622429 |
Source


|
| Record name | tert-Butyl [1-(pyrrolidin-3-yl)cyclopropyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60622429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Boc-amino)-(pyrrolidin-3-YL)-cyclopropane | |
CAS RN |
185693-07-6 |
Source


|
| Record name | tert-Butyl [1-(pyrrolidin-3-yl)cyclopropyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60622429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




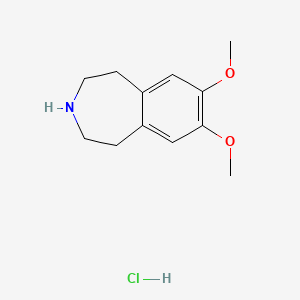
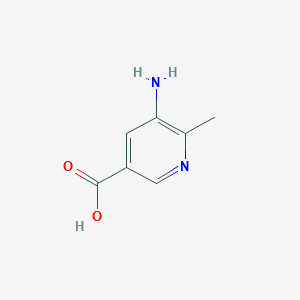
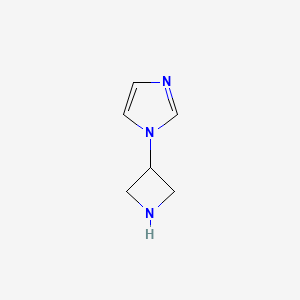
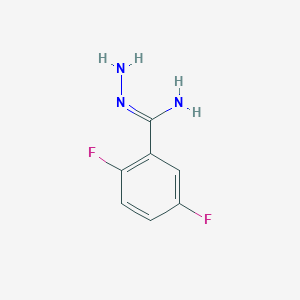
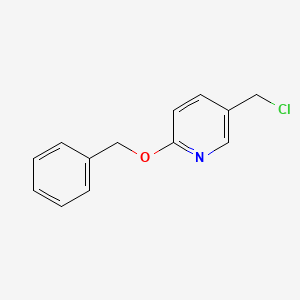
![tert-butyl N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]carbamate](/img/structure/B1289059.png)
